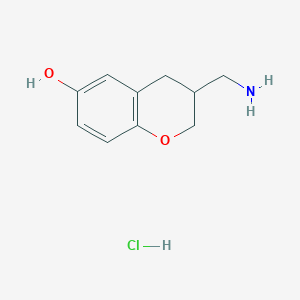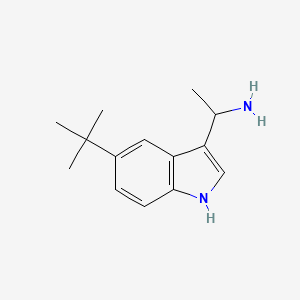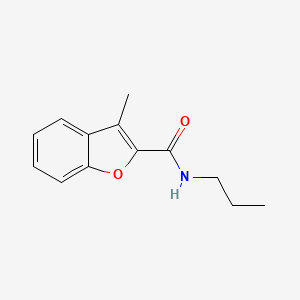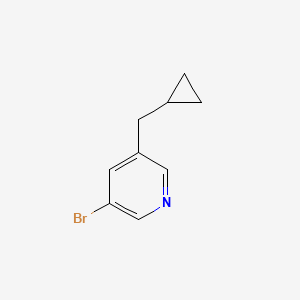![molecular formula C11H9NO4 B11888596 [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid CAS No. 58898-79-6](/img/structure/B11888596.png)
[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is known for its presence in various natural products and synthetic compounds with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid typically involves the O-acylation reaction of 8-hydroxyquinolin-2(1H)-one with acetic acid derivatives. One common method is the triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and acetic anhydride in acetonitrile at room temperature . This method is notable for its clean reaction profile and straightforward procedure.
Industrial Production Methods
While specific industrial production methods for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
作用機序
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid involves its interaction with molecular targets such as receptor tyrosine kinases. The compound can inhibit the activity of these kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and maintenance . This inhibition can lead to reduced angiogenesis and tumor progression.
類似化合物との比較
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their diverse biological activities.
Uniqueness
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit receptor tyrosine kinases makes it a promising candidate for anticancer drug development.
特性
CAS番号 |
58898-79-6 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |
InChIキー |
RAZJJBCFHYGFOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)

![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)

![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)





